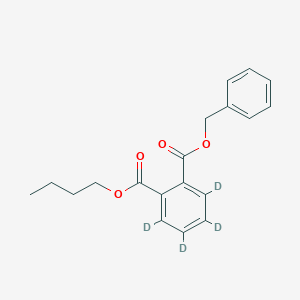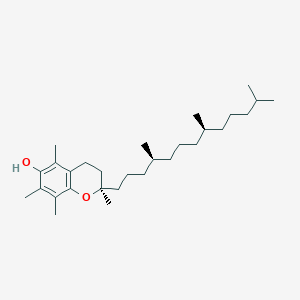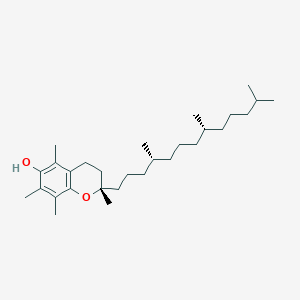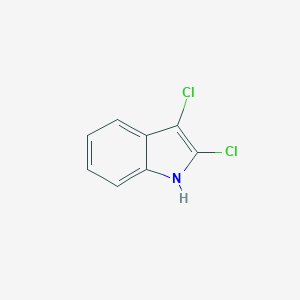
2,3-dicloro-1H-indol
Descripción general
Descripción
2,3-Dichloro-1H-indole (DCI) is a heterocyclic compound with a five-membered ring structure consisting of two carbon atoms, two chlorine atoms, and one nitrogen atom. It is a colorless, crystalline solid with a melting point of 93°C. DCI has attracted considerable attention in recent years due to its many potential applications in the field of organic synthesis, drug design, and materials science.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido el 2,3-dicloro-1H-indol, han mostrado un potencial como agentes antivirales . Por ejemplo, se prepararon y se informó que los derivados de 6-amino-4-alquil-1H-indol-2-carboxilato sustituido son agentes antivirales .
Actividad antiinflamatoria
Se ha encontrado que los derivados del indol poseen propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación.
Actividad anticancerígena
Los derivados del indol han mostrado potencial en el tratamiento de células cancerosas . La aplicación de derivados del indol para el tratamiento de células cancerosas ha atraído una atención creciente en los últimos años .
Actividad antimicrobiana
Los derivados del indol han demostrado actividades antimicrobianas . Esto sugiere que podrían usarse en el desarrollo de nuevos fármacos antimicrobianos.
Actividad antituberculosa
Los derivados de 2,3-dihidro-1H-pirrolo[1,2-a]indol han mostrado potencial para el tratamiento de la tuberculosis . Por ejemplo, los derivados de (E)-1-(2-(1H-indol-3-il)-5-(piridin-4-il)-1,3,4-oxadiazol-3(2H)-il)-3-(fenil sustituido)prop-2-en-1-ona derivados de piridina e Indol se prepararon e investigaron en estado activo y latente contra H 37 Ra MTB (Mycobacterium tuberculosis) y BCG (Mycobacterium bovis) para su actividad antituberculosa in vitro .
Actividad antidiabética
Los derivados del indol también han mostrado un potencial como agentes antidiabéticos . Esto sugiere que podrían usarse en el desarrollo de nuevos tratamientos para la diabetes.
Mecanismo De Acción
Target of Action
2,3-Dichloro-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is a common feature in many synthetic drug molecules and has been found to bind with high affinity to various targets . This makes it a valuable component in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2,3-dichloro-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting viral replication . Others have shown anticancer properties by interfering with cell proliferation .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that 2,3-dichloro-1h-indole could have diverse molecular and cellular effects depending on the specific targets it interacts with .
Safety and Hazards
Direcciones Futuras
Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . This suggests that there is potential for further exploration and development of indole derivatives in the field of drug discovery .
Análisis Bioquímico
Biochemical Properties
2,3-Dichloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2,3-dichloro-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, 2,3-dichloro-1H-indole may interact with proteins involved in cell signaling pathways, further modulating cellular responses .
Cellular Effects
2,3-Dichloro-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 2,3-dichloro-1H-indole can modulate the activity of key signaling molecules, leading to altered cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on gene expression can result in changes in the expression levels of genes involved in critical cellular processes, including cell cycle regulation and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2,3-dichloro-1H-indole involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation . For instance, 2,3-dichloro-1H-indole has been shown to inhibit enzymes involved in the biosynthesis of certain metabolites, thereby affecting metabolic flux . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-dichloro-1H-indole can change over time due to factors such as stability and degradation . The compound’s stability is crucial for its long-term efficacy in biochemical assays and experiments. Studies have shown that 2,3-dichloro-1H-indole remains stable under specific conditions, but its degradation can occur over extended periods or under adverse conditions . Long-term exposure to 2,3-dichloro-1H-indole in in vitro or in vivo studies has revealed potential effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,3-dichloro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, 2,3-dichloro-1H-indole can induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly beyond certain dosage levels .
Metabolic Pathways
2,3-Dichloro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo metabolic reactions such as hydroxylation, conjugation, and oxidation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,3-dichloro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, 2,3-dichloro-1H-indole may be transported into cells via active transport mechanisms, where it can then interact with intracellular targets . The compound’s distribution within tissues can also influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2,3-dichloro-1H-indole is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2,3-dichloro-1H-indole may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects . The localization of 2,3-dichloro-1H-indole within subcellular compartments can influence its interactions with biomolecules and its overall efficacy .
Propiedades
IUPAC Name |
2,3-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQGUYAEXRBZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348809 | |
| Record name | 2,3-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101495-59-4 | |
| Record name | 2,3-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

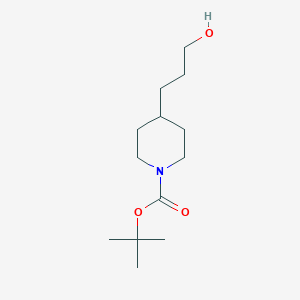
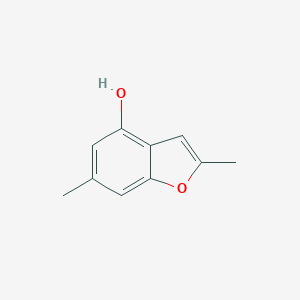
![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)



